ST 1535

描述

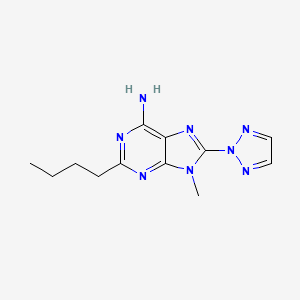

Structure

3D Structure

属性

IUPAC Name |

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQMAWUIRPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432000 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496955-42-1 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ST 1535: A Technical Guide to its Mechanism of Action as an A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist. The document details the compound's pharmacological profile, the underlying signaling pathways, and the experimental methodologies used for its characterization, making it a valuable resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Competitive Antagonism of the Adenosine A2A Receptor

This compound exerts its pharmacological effects primarily through competitive antagonism of the adenosine A2A receptor. This means that this compound binds to the A2A receptor at the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the downstream signaling cascade. This action has been shown to be beneficial in models of Parkinson's disease, where it can potentiate the effects of L-DOPA therapy.[1][2]

The antagonism is not exclusive to the A2A receptor, as this compound also shows activity at the A1 adenosine receptor, albeit with a lower affinity, classifying it as a preferential A2A antagonist.[1][2] Its long-lasting pharmacodynamic effects make it a compound of significant interest for therapeutic applications.[1][2]

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

In Vitro Potency of this compound

| Receptor Subtype | Assay Type | Agonist Challenged | Measured Parameter | Value (IC50) | Reference |

| Human A2A Adenosine Receptor | cAMP Functional Assay | NECA | Inhibition of cAMP accumulation | 353 ± 30 nM | [1][2] |

| Human A1 Adenosine Receptor | cAMP Functional Assay | CHA | Inhibition of cAMP accumulation | 510 ± 38 nM | [1][2] |

In Vivo Efficacy of this compound in Mouse Models of Parkinson's Disease

| Model | Agonist/Inducing Agent | Measured Effect | Effective Dose (Oral) | Duration of Action | Reference |

| Catalepsy | CGS 21680 (A2A agonist) | Antagonism of catalepsy | 5 and 10 mg/kg | - | [1][2] |

| Catalepsy | Haloperidol | Antagonism of catalepsy | 5 to 20 mg/kg | Up to 7 hours | [1][2] |

| Motor Activity | - | Induction of hypermotility | 5 to 20 mg/kg | Up to 7 hours | [1][2] |

| L-DOPA Potentiation | Haloperidol | Potentiation of L-DOPA's anti-cataleptic effect | 1.25 and 2.5 mg/kg | - | [1][2] |

Signaling Pathways

The following diagrams illustrate the adenosine A2A receptor signaling pathway and the mechanism of this compound's antagonistic action.

Adenosine A2A Receptor Signaling Pathway

Mechanism of Action of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize A2A receptor antagonists like this compound. While the precise details for the original this compound studies are not fully available in the public domain, these protocols represent the standard and widely accepted methods in the field.

Radioligand Binding Assay for A2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the A2A receptor.

Materials:

-

Membrane preparations from cells expressing the human A2A receptor (e.g., HEK-293 or CHO cells).

-

Radioligand specific for the A2A receptor (e.g., [³H]-ZM241385 or [³H]-CGS21680).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known A2A antagonist like theophylline).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for A2A Receptor Antagonism

Objective: To measure the functional potency (IC50) of this compound in inhibiting A2A receptor-mediated signaling.

Materials:

-

Whole cells expressing the human A2A receptor (e.g., CHO or HEK-293 cells).

-

A2A receptor agonist (e.g., NECA or CGS 21680).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Replace the medium with a buffer containing the phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically its EC80) to all wells except the basal control.

-

Incubation: Incubate for a time sufficient to allow for robust cAMP production (e.g., 30-60 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response inhibition curve to determine the IC50 value.

Experimental Workflow for Characterization of an A2A Antagonist

The following diagram outlines a typical workflow for the preclinical characterization of a novel A2A receptor antagonist.

References

An In-Depth Technical Guide on the Pharmacology and Pharmacokinetics of ST 1535

It appears there may be some ambiguity in your request for information on "ST 1535," as this designation has been associated with two distinct experimental compounds in scientific literature:

-

This compound: A preferential adenosine (B11128) A2A receptor antagonist investigated for its potential therapeutic effects in Parkinson's disease.

-

BDTX-1535 (Silevertinib): An epidermal growth factor receptor (EGFR) inhibitor studied in the context of non-small cell lung cancer and glioblastoma.

This guide will focus on This compound, the adenosine A2A receptor antagonist , based on the direct match to your query.

This document provides a comprehensive overview of the pharmacological and pharmacokinetic properties of this compound, a selective antagonist of the A2A adenosine receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an experimental compound that has demonstrated potential as a therapeutic agent for Parkinson's disease.[1][2][3][4] Its primary mechanism of action involves the antagonism of the A2A adenosine receptor, which plays a modulatory role in dopaminergic neurotransmission.[1][4] By blocking these receptors, this compound can potentiate the effects of dopamine (B1211576) and L-dopa, offering a non-dopaminergic approach to managing Parkinsonian symptoms.[1][4]

Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

2.1. In Vitro Pharmacology

This compound exhibits a competitive antagonism at adenosine receptors, with a preferential affinity for the A2A subtype.[1][3][5]

Table 1: In Vitro Activity of this compound at Human Adenosine Receptors

| Receptor Subtype | Assay Type | Agonist | Cell Line | Parameter | Value (nM) | Reference |

| Human A2A | cAMP accumulation | NECA | CHO | IC50 | 353 ± 30 | [1][3] |

| Human A1 | cAMP accumulation | CHA | CHO | IC50 | 510 ± 38 | [1][3] |

| Human A2B | cAMP accumulation | Forskolin | CHO | IC50 | 950 | [2] |

| Human A3 | cAMP accumulation | Forskolin | CHO | IC50 | >1000 | [2] |

| Human A2A | Radioligand binding | HEK | Ki | 2.3 | [4] | |

| Human A1 | Radioligand binding | HEK | Ki | 107 | [4] |

NECA: 5'-(N-Ethylcarboxamido)adenosine, CHA: N6-Cyclohexyladenosine, CHO: Chinese Hamster Ovary cells, HEK: Human Embryonic Kidney cells.

2.2. In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the efficacy of this compound in relevant models of Parkinson's disease.

Table 2: In Vivo Effects of this compound in Murine Models

| Model | Species | Administration | Dose (mg/kg) | Effect | Duration | Reference |

| CGS 21680-induced catalepsy | Mouse | Oral | 5 and 10 | Antagonism of catalepsy | - | [1][3][4] |

| Haloperidol-induced catalepsy | Mouse | Oral | 5 - 20 | Antagonism of catalepsy | Up to 7 hours | [1][3][4] |

| Spontaneous motor activity | Mouse | Oral | 5 - 20 | Hypermotility | - | [1][4] |

| L-dopa potentiation | Mouse | Oral | 1.25 and 2.5 | Potentiation of L-dopa's anti-cataleptic effect | - | [1][3][4] |

| L-dopa induced turning behavior | Rat | Intraperitoneal | 20 and 40 | Increased contralateral turns | - | [2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the publicly available literature. The available information suggests that this compound is orally active and possesses long-lasting pharmacodynamic effects.[1][2][3][4] The duration of action in behavioral models, such as the antagonism of haloperidol-induced catalepsy for up to 7 hours, indicates a favorable pharmacokinetic profile for sustained in vivo activity.[1][4]

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist at the A2A adenosine receptor, which is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents this signaling cascade. In the basal ganglia, A2A receptors are highly expressed and form heteromers with dopamine D2 receptors, where they exert an inhibitory effect on D2 receptor function. Antagonism of A2A receptors by this compound is thought to release this inhibition, thereby enhancing dopaminergic signaling, which is beneficial in the context of Parkinson's disease.

Figure 1: Simplified signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols are not fully provided in the abstracts of the reviewed literature. However, based on the descriptions, the following methodologies were likely employed.

5.1. In Vitro cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at adenosine receptors.

Figure 2: Workflow for the in vitro cAMP accumulation assay.

5.2. Haloperidol-Induced Catalepsy Model

This in vivo model assesses the ability of this compound to reverse drug-induced parkinsonian-like motor deficits.

Figure 3: Workflow for the haloperidol-induced catalepsy model.

Summary and Future Directions

This compound is a preferential A2A adenosine receptor antagonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to potentiate dopaminergic neurotransmission through a non-dopaminergic mechanism makes it a promising candidate for further investigation. While its in vitro and in vivo pharmacology are partially characterized, a more detailed pharmacokinetic analysis, including absorption, distribution, metabolism, and excretion (ADME) studies, would be crucial for its continued development. Furthermore, the long-term safety and efficacy of this compound in more advanced preclinical models would be necessary before consideration for clinical trials.

References

ST 1535: A Technical Overview of In Vitro Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the neuroprotective potential of ST 1535, a selective sigma-2 (σ2) receptor ligand. While direct in vitro neuroprotection studies on this compound are not extensively available in publicly accessible literature, this document synthesizes the existing data on its biological activity, particularly its interaction with the σ2 receptor and its effects on neuronal-like cells. The information presented herein is crucial for designing future neuroprotection-focused studies and understanding the therapeutic potential of this compound.

Core Concepts: The Sigma-2 Receptor and Neuroprotection

The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising target for therapeutic intervention in a range of neurological disorders. Activation or modulation of the σ2 receptor has been shown to be neuroprotective in various experimental models. The proposed mechanisms for this neuroprotection include the modulation of intracellular calcium levels, reduction of oxidative stress, and interference with pro-apoptotic pathways. Ligands that selectively target the σ2 receptor are therefore of significant interest for the development of novel neuroprotective agents.

This compound: A Selective Sigma-2 Receptor Ligand

This compound has been identified as a potent and selective ligand for the σ2 receptor. Its biological activity has been characterized primarily through receptor binding assays and in vitro studies on cancer cell lines, which can provide valuable insights into its potential effects on neuronal cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its interactions.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | K_i_ (nM) | Radioligand | Tissue/Cell Line | Reference |

| Sigma-2 (σ2) | 1.8 ± 0.3 | --INVALID-LINK---pentazocine | Rat liver | |

| Sigma-1 (σ1) | 118 ± 15 | --INVALID-LINK---pentazocine | Guinea pig brain |

K_i_ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity.

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC_50_ (µM) | Assay Type | Reference |

| SK-N-SH (human neuroblastoma) | 10.1 ± 1.2 | Cell Viability Assay (MTT) |

IC_50_ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

This section details the methodologies used to generate the quantitative data presented above. These protocols can serve as a foundation for designing in vitro neuroprotection assays for this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for sigma-1 and sigma-2 receptors.

Protocol:

-

Tissue/Cell Preparation:

-

For σ2 receptor binding, membranes from rat liver are prepared.

-

For σ1 receptor binding, membranes from guinea pig brain are prepared.

-

Tissues are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the membrane fraction.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (--INVALID-LINK---pentazocine) and varying concentrations of the test compound (this compound).

-

To differentiate between σ1 and σ2 binding, a masking ligand is used. For σ2 binding, (+)-pentazocine is used to saturate σ1 sites.

-

Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC_50_ value, which is then converted to the K_i_ value using the Cheng-Prusoff equation.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of neuronal-like cells.

Protocol:

-

Cell Culture:

-

SK-N-SH human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

-

Absorbance Measurement:

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

-

The IC_50_ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the potential signaling pathways involved in σ2 receptor-mediated neuroprotection and a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Caption: A logical workflow for an in vitro neuroprotection assay.

The Adenosine A2A Receptor Antagonist ST 1535: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of ST 1535, a potent and selective antagonist of the adenosine (B11128) A2A receptor. This compound has shown promise in preclinical models of Parkinson's disease, highlighting its potential as a therapeutic agent for neurodegenerative disorders.

Introduction to this compound

This compound, with the chemical name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a synthetic organic compound that acts as a preferential antagonist of the adenosine A2A receptor.[1] Its ability to counteract the effects of adenosine at this specific receptor subtype in the central nervous system forms the basis of its therapeutic potential, particularly in conditions where dopaminergic signaling is compromised, such as Parkinson's disease.

Discovery and Rationale

The development of this compound was rooted in the growing understanding of the role of adenosine A2A receptors in modulating neuronal function. These receptors are highly expressed in the basal ganglia, a brain region critical for motor control, where they form functional complexes with dopamine (B1211576) D2 receptors. Antagonism of A2A receptors has been shown to potentiate dopamine D2 receptor signaling, offering a novel non-dopaminergic approach to treating the motor symptoms of Parkinson's disease.

The discovery process for this compound likely involved a lead optimization campaign focused on purine-based scaffolds, a common structural motif in adenosine receptor ligands. The goal would have been to identify a compound with high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) to minimize off-target effects. The selection of a triazole substituent at the 8-position and a butyl group at the 2-position of the purine (B94841) core were likely key modifications that conferred the desired pharmacological profile.

Synthesis of this compound

The chemical synthesis of this compound is based on the construction of the substituted purine core. While the full detailed experimental protocol is proprietary, the scientific literature indicates a synthetic route starting from a di-substituted purine precursor.[2]

General Synthetic Scheme

The synthesis of this compound and its metabolites originates from 6-chloro-2-iodo-9-methyl-9H-purine.[2] The synthesis of this compound itself would likely follow a multi-step sequence involving the introduction of the butyl group at the 2-position and the triazole moiety at the 8-position, followed by amination at the 6-position.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Key Experimental Protocols (Inferred)

Based on the literature, the key transformations likely involve the following experimental conditions.[2]

1. Introduction of the Butyl Group (Palladium-Catalyzed Cross-Coupling):

-

Reactants: 6-chloro-2-iodo-9-methyl-9H-purine, a butylating agent (e.g., n-butylboronic acid or n-butyltributylstannane).

-

Catalyst: A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)).

-

Base: A suitable base (e.g., K2CO3 or Cs2CO3).

-

Solvent: An appropriate organic solvent (e.g., dioxane or toluene).

-

Conditions: The reaction mixture would be heated under an inert atmosphere until completion.

2. Introduction of the Triazole Moiety (Nucleophilic Aromatic Substitution):

-

Reactants: The 2-butyl-6-chloro-9-methyl-9H-purine intermediate and 1,2,3-triazole.

-

Base: A strong base to deprotonate the triazole (e.g., NaH).

-

Solvent: A polar aprotic solvent (e.g., DMF or DMSO).

-

Conditions: The reaction would likely be stirred at an elevated temperature.

3. Amination of the 6-position:

-

Reactant: The 6-chloro-2-butyl-9-methyl-8-(1,2,3-triazol-2-yl)-9H-purine intermediate.

-

Reagent: Ammonia, likely in a solution of an alcohol (e.g., methanol (B129727) or ethanol).

-

Conditions: The reaction would be heated in a sealed vessel to achieve the substitution.

Purification: Each step would be followed by standard workup and purification techniques, such as extraction, chromatography (e.g., silica (B1680970) gel column chromatography), and recrystallization to isolate the desired product in high purity.

Pharmacological Profile

Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A2A receptor. In the central nervous system, adenosine acts as an inhibitory neuromodulator. By blocking the A2A receptor, this compound effectively reduces the inhibitory influence of adenosine, leading to an enhancement of dopaminergic neurotransmission.

The signaling pathway of the adenosine A2A receptor is initiated by the binding of adenosine, which activates the receptor and its coupled Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA) and other downstream effectors. This compound competitively binds to the A2A receptor, preventing adenosine from initiating this cascade.

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Receptor Subtype | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| Human Adenosine A2A | cAMP functional assay | Human | 353 ± 30 | 9.2 | [1] |

| Human Adenosine A1 | cAMP functional assay | Human | 510 ± 38 | - | [1] |

Table 2: In Vivo Pharmacological Effects in Animal Models

| Animal Model | Effect | Species | Oral Dose (mg/kg) | Reference |

| CGS 21680-induced catalepsy | Antagonism of catalepsy | Mouse | 5 and 10 | [1] |

| Haloperidol-induced catalepsy | Antagonism of catalepsy | Mouse | 5 - 20 | [1] |

| Spontaneous motor activity | Induction of hypermotility | Mouse | 5 - 20 | [1] |

| Haloperidol-induced catalepsy | Potentiation of L-dopa effects | Mouse | 1.25 and 2.5 | [1] |

Conclusion

This compound is a promising adenosine A2A receptor antagonist with a well-defined pharmacological profile. Its selective action and demonstrated efficacy in preclinical models of Parkinson's disease make it a valuable lead compound for the development of novel neuroprotective and symptomatic therapies. The synthetic route, while not fully detailed in the public domain, is accessible through established organometallic and heterocyclic chemistry methodologies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound and its analogs in the treatment of Parkinson's disease and other neurological disorders.

References

- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of metabolites of 2-n-butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine (ST1535), a potent antagonist of the A2A adenosine receptor for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

ST 1535: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of ST 1535, a potent and preferential antagonist of the A2A adenosine (B11128) receptor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, particularly in the context of neurodegenerative disorders such as Parkinson's disease.

Core Compound: this compound

This compound, with the chemical name 2-n-butyl-9-methyl-8-(1,2,3)triazol-2-yl-9H-purin-6-ylamine, is a non-xanthine derivative that has demonstrated significant potential as a selective antagonist of the adenosine A2A receptor. Its pharmacological profile suggests therapeutic utility in conditions where modulation of adenosinergic neurotransmission is beneficial.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity at different adenosine receptor subtypes.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand Used | Cell Line | K_i (nM) | Reference |

| Human A2A | [³H]CGS 21680 | CHO | 9.2 ± 1.1 | [1] |

| Human A2A | [³H]ZM 241385 | CHO | 52 ± 5 | [1] |

| Human A1 | - | CHO | 85 ± 5 | [1] |

| Human A3 | - | CHO | >1000 | [1] |

Note: The difference in K_i values for the A2A receptor is dependent on the use of an agonist or antagonist radioligand in the binding experiments.

Table 2: Functional Antagonism of this compound at Human Adenosine Receptors

| Receptor Subtype | Agonist Used | Cell Line | IC_50 (nM) | Reference |

| Human A2A | NECA | CHO | 353 ± 30 | [1] |

| Human A1 | CHA | CHO | 510 ± 38 | [1] |

Selectivity Profile

This compound exhibits a preferential affinity for the A2A adenosine receptor over other adenosine receptor subtypes. Studies have shown that it possesses a significantly lower affinity for the A1 and A3 receptors, with a K_i value for the A3 receptor being greater than 1000 nM[1]. Furthermore, it has been reported that this compound displays low to very low affinity for approximately 30 other different receptors, underscoring its selective pharmacological profile. In studies using rat brain tissues, this compound, along with other A2A antagonists, showed higher affinity in the striatum, where "typical" A2A receptors are more abundant, compared to the hippocampus[2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's binding and functional profile.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (K_i) of a compound for a specific receptor.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human A1, A2A, or A3 adenosine receptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable assay buffer, and the protein concentration is determined using a standard method like the BCA assay.

2. Binding Reaction:

-

The assay is typically carried out in a 96-well plate format.

-

To each well, the following are added in order:

-

50 µL of increasing concentrations of the test compound (this compound).

-

50 µL of the appropriate radioligand (e.g., [³H]CGS 21680 for A2A receptors at a final concentration of 10 nM).

-

100 µL of the prepared membrane suspension (20-22 µg of protein per tube).

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

3. Incubation and Filtration:

-

The reaction mixtures are incubated at 25°C for 60 minutes in a shaking water bath.

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC_50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

-

The K_i values are then calculated from the IC_50 values using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger.

1. Cell Culture and Preparation:

-

CHO cells expressing the recombinant human A2A or A1 adenosine receptor are cultured to an appropriate confluency.

-

The cells are harvested, centrifuged, and resuspended in a stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4). IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP.

2. Antagonist and Agonist Treatment:

-

Cells are typically plated in 24-well or 96-well plates.

-

The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

An agonist (e.g., NECA for A2A receptors) is then added to stimulate cAMP production.

3. Cell Lysis and cAMP Measurement:

-

After incubation with the agonist (typically 30 minutes at room temperature), the reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is measured using a competitive protein binding method, such as a LANCE cAMP kit or an ELISA-based assay. These assays typically involve a competition between the cAMP in the sample and a labeled cAMP for binding to a specific anti-cAMP antibody.

4. Data Analysis:

-

The amount of cAMP produced is quantified, and the data is plotted as a dose-response curve.

-

The IC_50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from this curve.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Adenosine A2A receptor signaling pathway and the point of inhibition by this compound.

References

ST 1535: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST 1535 is a potent and selective antagonist of the adenosine (B11128) A2A receptor, positioning it as a significant subject of research for neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound. It includes a detailed summary of its physicochemical characteristics, binding affinities, and functional activities. Furthermore, this document outlines key experimental protocols for its study and visualizes the associated signaling pathways and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine, is a purine (B94841) derivative. Its core structure is fundamental to its interaction with the adenosine A2A receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₈ | [1][2] |

| Molecular Weight | 272.31 g/mol | [2] |

| CAS Number | 496955-42-1 | [1] |

| IUPAC Name | 2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine | [2] |

| Topological Polar Surface Area | 99.81 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 6 | [3] |

| Rotatable Bonds | 4 | [3] |

Chemical Synthesis

A practical and sustainable synthesis of this compound has been developed, reportedly utilizing an iron-catalyzed Kumada cross-coupling reaction. While the detailed, step-by-step protocol is proprietary and found within specific publications, the general synthetic strategy involves the coupling of a substituted purine with a butyl group.

Biological Activity and Pharmacological Properties

This compound exhibits high affinity and selectivity for the human adenosine A2A receptor. Its antagonist activity at this receptor modulates downstream signaling pathways, which is the basis for its therapeutic potential.

Table 2: In Vitro Binding Affinity and Functional Activity of this compound

| Target | Assay Type | Value | Species | Source |

| Adenosine A2A Receptor | Ki | 9.2 nM | Human | [4] |

| Adenosine A₁ Receptor | Ki | 85 nM | Human | [4] |

| Adenosine A₃ Receptor | Ki | >1000 nM | Human | [4] |

| Adenosine A2A Receptor | IC₅₀ | 353 ± 30 nM | Human | [4] |

| Adenosine A₁ Receptor | IC₅₀ | 510 ± 38 nM | Human | [4] |

Table 3: In Vivo Pharmacological Effects of this compound

| Animal Model | Dosing | Effect | Source |

| Mouse (Haloperidol-induced catalepsy) | 5 and 10 mg/kg (oral) | Antagonizes catalepsy | [4] |

| Mouse (Haloperidol-induced catalepsy) | 1.25 and 2.5 mg/kg (oral) | Potentiates L-DOPA effects in reducing catalepsy | [4] |

| Rat (6-OHDA lesioned model of Parkinson's) | 2.5-40 mg/kg (oral) | Dose-related increase in ipsilateral rotation | [5] |

| Rat (6-OHDA lesioned model of Parkinson's) | 40 mg/kg (oral) with 7 mg/kg L-DOPA | Enhanced intensity and duration of contralateral rotation | [5] |

| Mouse (MPTP model of Parkinson's) | 2 mg/kg with MPTP | Prevented dopaminergic neuron loss | [3] |

Signaling Pathway

As an antagonist of the adenosine A2A receptor, this compound blocks the canonical G-protein coupled signaling cascade initiated by adenosine. The A2A receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. By blocking this initial step, this compound effectively inhibits the entire signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

The A2A Adenosine Receptor: A Central Player in Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The A2A adenosine (B11128) receptor (A2AR), a G protein-coupled receptor predominantly expressed in the basal ganglia, has emerged as a critical modulator of neuronal function and a promising therapeutic target for a spectrum of neurological disorders. This technical guide provides a comprehensive overview of the multifaceted role of A2ARs in the pathophysiology of Alzheimer's disease, Parkinson's disease, Huntington's disease, and epilepsy. We delve into the intricate signaling pathways governed by A2ARs, present quantitative data from pivotal preclinical and clinical studies in clearly structured tables, and offer detailed methodologies for key experimental protocols. Furthermore, this guide includes mandatory visualizations of signaling cascades and experimental workflows to facilitate a deeper understanding of the complex mechanisms at play. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic strategies for these debilitating neurological conditions.

Introduction: The A2A Adenosine Receptor in the Central Nervous System

Adenosine is a ubiquitous neuromodulator that fine-tunes neuronal activity and synaptic transmission through the activation of four receptor subtypes: A1, A2A, A2B, and A3. Among these, the A2A receptor has garnered significant attention due to its high expression in the striatum, a key component of the basal ganglia motor loop, and its intricate interplay with dopamine (B1211576) D2 receptors.[1] Activation of A2ARs is typically associated with the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), leading to the activation of Protein Kinase A (PKA). This signaling cascade modulates neurotransmitter release, neuronal excitability, and gene expression, thereby influencing a wide array of physiological processes, including motor control, cognition, and inflammation.

Growing evidence implicates the dysregulation of A2AR signaling in the pathogenesis of several neurological disorders. Consequently, the development of selective A2AR antagonists has become a major focus of pharmaceutical research, offering a novel non-dopaminergic therapeutic avenue.

A2A Receptor Signaling Pathways

The canonical signaling pathway initiated by A2AR activation involves the Gαs/olf protein-mediated stimulation of adenylyl cyclase, leading to cAMP production and PKA activation. PKA, in turn, phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which plays a crucial role in modulating the activity of protein phosphatase 1. However, the signaling repertoire of A2ARs extends beyond this classical pathway, encompassing interactions with other G proteins and the formation of receptor heteromers, which further diversifies its functional outputs.

Role of A2A Receptors in Neurological Disorders

Parkinson's Disease (PD)

The involvement of A2ARs in Parkinson's disease is the most extensively studied. In the dopamine-depleted striatum of PD patients, there is an upregulation of A2ARs, leading to an overactivity of the indirect basal ganglia pathway and contributing to motor deficits. A2AR antagonists have been shown to ameliorate these motor symptoms by restoring the balance between the direct and indirect pathways.

| Compound | Study Type | Model/Population | Key Quantitative Findings | Reference |

| Istradefylline | Phase 3 Clinical Trial | PD patients with motor fluctuations | - Significant reduction in daily "OFF" time by 0.7 hours (p=0.03) with 20 mg/day. | [2] |

| Istradefylline | Phase 3 Clinical Trial | PD patients with ≥3 hours of daily "OFF" time | - Placebo-adjusted reduction in daily "OFF" time of 0.7 hours (p=0.03) with 20 mg/day. | [3] |

| Istradefylline | Phase 2b Clinical Trial | PD patients with motor fluctuations | - Placebo-adjusted reductions in "OFF" time of 0.65 hours (p=0.013) for 20 mg/day and 0.92 hours (p<0.001) for 40 mg/day. | [3] |

| Istradefylline | Pooled analysis of 8 RCTs | PD patients with motor fluctuations | - Reduction in "OFF" time with dyskinesia by 0.38 to 0.45 hours. - Increase in "ON" time without troublesome dyskinesia by 0.33 to 0.40 hours. - Significant improvement in UPDRS Part III (motor function) score. | [1] |

| A2A Antagonists | Preclinical (rats) | 6-hydroxydopamine (6-OHDA) model | - Protected against the loss of nigral dopaminergic neuronal cells. | [4] |

| A2A Antagonists | Preclinical (mice) | MPTP model | - Prevented the functional loss of dopaminergic nerve terminals in the striatum. | [4] |

Alzheimer's Disease (AD)

In Alzheimer's disease, A2ARs are upregulated in the hippocampus and cortex, contributing to synaptic dysfunction, neuroinflammation, and cognitive decline.[5] Blockade of A2ARs has been shown to prevent synaptic damage, reduce neuroinflammation, and improve memory in animal models of AD.[6]

| Compound | Study Type | Model | Key Quantitative Findings | Reference |

| MSX-3 | Preclinical (mice) | APPswe/PS1dE9 model | - Prevented the development of spatial memory deficits. - Significantly decreased cortical Aβ1-42 levels. | [7] |

| SCH58261 | Preclinical (mice) | APP/PS1 model | - Ameliorated spatial memory deficits. - Restored long-term potentiation (LTP) in the dentate gyrus. | [8] |

| A2AR knockout | Preclinical (mice) | 3xTg-AD model | - Prevented a 10.6 ± 3.8% decrease in the excitatory synapse marker vGluT1. - Normalized a 130 ± 22% increase in synaptic A2AR in the hippocampus. - Restored a 60.0 ± 3.7% decrease in LTP amplitude. | [9] |

Huntington's Disease (HD)

The role of A2ARs in Huntington's disease is complex and somewhat controversial. While some studies suggest that A2AR antagonists may be beneficial by counteracting excitotoxicity, others indicate that A2AR activation could be neuroprotective.[10] The medium spiny neurons that are most vulnerable in HD are rich in A2ARs.

| Intervention | Study Type | Model | Key Quantitative Findings | Reference |

| A2AR knockout | Preclinical (mice) | R6/2 model | - Did not affect ubiquitin-positive neuronal inclusions or astrogliosis. | [11] |

| Neuronal A2AR overexpression | Preclinical (rats) | 3-nitropropionic acid (3-NP) model | - Reduced 3-NP-induced striatal lesions. - Increased striatal cell viability by approximately 15% in the presence of 3-NP. | [10] |

| R6/2 mice | Preclinical (mice) | R6/2 model | - Exhibit a ~12% decline in striatal neuronal numbers at 12 weeks of age. | [12] |

| YAC128 mice | Preclinical (mice) | YAC128 model | - Showed increased paw slip frequency and variability in paw height on the rotarod at 2-3 months. - Exhibited reduced latency to fall on the rotarod at 6-7 months. | [9] |

Epilepsy

A2ARs are implicated in the modulation of seizure activity. While A1 receptor activation is generally considered anticonvulsant, the role of A2ARs is more nuanced. Some studies suggest that A2AR activation can facilitate seizures, while others indicate a potential anticonvulsant role depending on the specific brain region and seizure model.[13][14]

| Compound/Intervention | Study Type | Model | Key Quantitative Findings | Reference |

| SCH58261 (A2AR antagonist) | Preclinical (mice) | Kainic acid (KA) model of SUDEP | - Significantly reduced the incidence of Sudden Unexpected Death in Epilepsy (SUDEP). | [14] |

| CGS 21680 (A2AR agonist) | Preclinical (rats) | Hyperthermia-induced seizure model | - Significantly lowered the brain temperature at seizure onset (p<0.05). - Significantly increased mortality rate (p<0.001). | [7] |

| A2AR knockout | Preclinical (mice) | Ethanol (B145695) withdrawal seizure model | - Significantly reduced the severity of handling-induced convulsions during withdrawal. | [15] |

| ZM 241385 (A2AR antagonist) | Preclinical (mice) | Ethanol withdrawal seizure model | - Significantly attenuated the intensity of withdrawal-induced seizures. | [15] |

Key Experimental Protocols

Radioligand Binding Assay

This assay is fundamental for determining the affinity (Kd) and density (Bmax) of receptors, as well as the binding affinity (Ki) of unlabeled ligands.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue or cultured cells expressing A2ARs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for A2ARs (e.g., [³H]ZM 241385 or [³H]CGS 21680), and varying concentrations of the unlabeled test compound (for competition assays) or buffer (for saturation assays).[1][16]

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2AR ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the concentration of the unlabeled ligand and use the Cheng-Prusoff equation to calculate the Ki value from the IC50.

-

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing information on its agonist or antagonist properties.

Detailed Methodology:

-

Cell Culture and Stimulation:

-

Culture cells stably expressing A2ARs (e.g., HEK293 or CHO cells) in 96-well plates.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound (agonist or antagonist) at various concentrations and incubate for a specific time at 37°C. For antagonist testing, co-incubate with a known A2AR agonist.

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples by interpolating from the standard curve.

-

For agonists, plot the cAMP concentration against the ligand concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of agonist-stimulated cAMP production against the antagonist concentration to determine the IC50 value.

-

In Vivo Microdialysis

This technique allows for the in vivo sampling of neurotransmitters and other molecules from the extracellular fluid of specific brain regions in awake, freely moving animals.

Detailed Methodology:

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized animal using stereotaxic coordinates.

-

Allow the animal to recover from surgery.

-

-

Perfusion and Sample Collection:

-

Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Collect the resulting dialysate samples at regular intervals.

-

-

Neurochemical Analysis:

-

Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Data Analysis:

-

Calculate the basal extracellular concentration of the neurotransmitter.

-

Analyze the changes in neurotransmitter levels in response to pharmacological challenges (e.g., administration of an A2AR antagonist) or behavioral tasks.

-

Conclusion

The A2A adenosine receptor stands as a pivotal regulator of neuronal function with profound implications for the pathophysiology of a range of devastating neurological disorders. The wealth of preclinical and clinical data strongly supports the therapeutic potential of targeting A2ARs, particularly with antagonists, for the management of Parkinson's disease, and increasingly, for Alzheimer's disease, Huntington's disease, and epilepsy. The continued elucidation of the intricate signaling networks modulated by A2ARs, coupled with the development of more selective and potent ligands, holds immense promise for the future of neurotherapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field, with the ultimate goal of translating fundamental scientific discoveries into effective clinical treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Use and Future Prospects of In Vivo Microdialysis for Epilepsy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Seizure suppression by adenosine A(2A) receptor activation in a rat model of audiogenic brainstem epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of adenosine A2A receptor antagonists on motor disorders induced by 6-hydroxydopamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of central adenosine A(2A) receptors lowers the seizure threshold of hyperthermia-induced seizure in childhood rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Early Changes in Striatal Activity and Motor Kinematics in a Huntington's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal adenosine A2A receptor overexpression is neuroprotective towards 3-nitropropionic acid-induced striatal toxicity: a rat model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Adenosine-A2A Receptor Signaling Plays a Crucial Role in Sudden Unexpected Death in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Absence of the adenosine A(2A) receptor or its chronic blockade decrease ethanol withdrawal-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Increase in the extracellular glutamate level during seizures and electrical stimulation determined using a high temporal resolution technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot in homogenised mouse brain samples [protocols.io]

- 17. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Modulatory Role of ST 1535 on cAMP Levels in Neuronal Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ST 1535 on cyclic adenosine (B11128) monophosphate (cAMP) levels in neuronal cells. This compound is a preferential A2A adenosine receptor antagonist, and its primary mechanism of action in modulating cAMP is through its interaction with adenosine receptors, which are critical regulators of neuronal function. This document summarizes the available quantitative data, outlines detailed experimental protocols for cAMP measurement, and visualizes the core signaling pathways involved.

Quantitative Data on this compound Activity

This compound competitively antagonizes the effects of adenosine receptor agonists on cAMP levels. The following table summarizes the inhibitory concentrations (IC50) of this compound at human A2A and A1 adenosine receptors. These data are derived from studies on cells engineered to express these specific human receptors.[1][2][3]

| Receptor Subtype | Agonist Used | Effect on cAMP | This compound IC50 (nM) | Cell System |

| Human Adenosine A2A Receptor | NECA (5'-N-Ethylcarboxamidoadenosine) | Increase | 353 ± 30 | Cloned cells |

| Human Adenosine A1 Receptor | CHA (N6-Cyclohexyladenosine) | Decrease | 510 ± 38 | Cloned cells |

Data presented as mean ± standard error of the mean.

Signaling Pathways

The effect of this compound on cAMP levels in neuronal cells is primarily dictated by its antagonistic activity at A2A and A1 adenosine receptors, which are coupled to distinct G-protein signaling cascades.

Adenosine A2A Receptor Signaling Pathway

The A2A receptor is a Gs-protein coupled receptor (GPCR). Its activation typically leads to an increase in intracellular cAMP. This compound, as an antagonist, blocks this cascade.

A2A Receptor Signaling Cascade

Adenosine A1 Receptor Signaling Pathway

The A1 receptor is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. By blocking this receptor, this compound can prevent this decrease.

A1 Receptor Signaling Cascade

Experimental Protocols

The following section details a representative methodology for the quantification of cAMP levels in neuronal cell cultures, based on a competitive immunoassay principle. While the precise protocol used for the initial characterization of this compound is not exhaustively detailed in the primary literature, this protocol outlines a standard and robust approach.

Measurement of cAMP Accumulation in Cultured Neuronal Cells

This protocol is designed to measure the effect of this compound on agonist-stimulated cAMP accumulation.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Stimulation buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

Phosphodiesterase inhibitor (e.g., 0.75 mM IBMX)

-

Adenosine receptor agonist (e.g., NECA for A2A, CHA for A1)

-

This compound

-

Cell lysis buffer

-

cAMP assay kit (e.g., fluorescence-based, luminescence-based, or radioimmunoassay)[4][5]

-

Multi-well plates (e.g., 96- or 384-well)

-

Plate reader compatible with the chosen assay kit

Workflow Diagram:

Workflow for cAMP Measurement

Procedure:

-

Cell Culture and Plating:

-

Culture neuronal cells to approximately 80% confluency.

-

Harvest the cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Seed the cells into a multi-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Add the adenosine receptor agonist (e.g., NECA for A2A stimulation or CHA for A1 inhibition of forskolin-stimulated cAMP) to the wells.

-

Incubate for a defined stimulation period (e.g., 10-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Terminate the reaction and lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Incubate for a short period (e.g., 10 minutes) with gentle agitation to ensure complete lysis.

-

Follow the specific instructions of the chosen cAMP assay kit for the addition of detection reagents (e.g., labeled cAMP and specific antibody).

-

Incubate for the recommended time to allow for the competitive binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a compatible plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations in the experimental samples from the standard curve.

-

Plot the agonist-stimulated cAMP levels against the concentration of this compound and perform a non-linear regression analysis to determine the IC50 value.

-

Conclusion

This compound modulates cAMP levels in neuronal cells primarily through the competitive antagonism of A2A and A1 adenosine receptors. Its ability to block the A2A receptor prevents agonist-induced increases in cAMP, while its antagonism of the A1 receptor can disinhibit adenylyl cyclase, thereby preventing agonist-induced decreases in cAMP. The provided data and protocols offer a foundational understanding for researchers investigating the neuropharmacological properties of this compound and its potential therapeutic applications in neurological disorders where adenosine signaling and cAMP homeostasis are dysregulated.

References

Preclinical Profile of ST 1535: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a preferential adenosine (B11128) A2A receptor antagonist that has been investigated for its potential therapeutic application in Parkinson's disease. Preclinical studies in various animal models have been conducted to elucidate its pharmacological properties, efficacy, and mechanism of action. This document provides a comprehensive overview of the key preclinical findings for this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Efficacy Studies

The preclinical development of this compound has centered on its ability to modulate motor function in animal models that mimic the motor deficits observed in Parkinson's disease. The primary findings from these studies are summarized below.

Data Summary

The following tables present a consolidated view of the quantitative data from key preclinical efficacy studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Assay | Receptor | Species | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | Adenosine A2A | Human | Cloned | IC50 | 353 ± 30 nM | [1] |

| Radioligand Binding | Adenosine A1 | Human | Cloned | IC50 | 510 ± 38 nM | [1] |

Table 2: In Vivo Efficacy in Mouse Models of Parkinson's Disease

| Animal Model | Experiment | Route of Administration | Dose (mg/kg) | Key Finding | Duration of Effect | Reference |

| CGS 21680-induced Catalepsy | Antagonism of A2A agonist-induced catalepsy | Oral | 5 and 10 | Significant antagonism of catalepsy | - | |

| Haloperidol-induced Catalepsy | Antagonism of dopamine (B1211576) D2 receptor blockade-induced catalepsy | Oral | 5, 10, 20 | Dose-dependent antagonism of catalepsy | Up to 7 hours | [1] |

| Spontaneous Locomotor Activity | Induction of hypermotility | Oral | 5, 10, 20 | Dose-dependent increase in motor activity | Up to 7 hours | [1] |

| L-DOPA Potentiation in Haloperidol-induced Catalepsy | Potentiation of L-DOPA's anticataleptic effect | Oral | 1.25 and 2.5 | Significant potentiation of L-DOPA's effect | - | [1] |

| MPTP-induced Neurodegeneration | Neuroprotection against dopaminergic neuron loss | Intraperitoneal | 2 | Complete prevention of TH-positive neuron loss in the SNc | - | |

| MPTP-induced Gliosis | Anti-inflammatory effect | Intraperitoneal | 2 | Complete prevention of microglial activation (CD11b immunoreactivity) | - | [2] |

Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease

| Animal Model | Experiment | Route of Administration | Dose (mg/kg) | Key Finding | Reference |

| 6-OHDA Lesioned Rats | Potentiation of L-DOPA-induced contralateral rotations | Intraperitoneal | 20 | Significant potentiation of a threshold dose of L-DOPA (3 mg/kg) | [3] |

| 6-OHDA Lesioned Rats | Assessment of dyskinesia (subchronic treatment) | Intraperitoneal | 20 (twice daily for 18 days) + L-DOPA (3 mg/kg) | Did not induce sensitization to turning behavior or abnormal involuntary movements | [3] |

| Tacrine-induced Jaw Tremors | Reduction of parkinsonian-like tremors | Intraperitoneal | 20 | Significant reduction in jaw tremors | [3] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Haloperidol-Induced Catalepsy in Mice

Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Animals: Male mice.

Procedure:

-

Animals are habituated to the testing environment.

-

Haloperidol (e.g., 1-2 mg/kg) is administered intraperitoneally (i.p.) to induce catalepsy.

-

At a specified time post-haloperidol administration (e.g., 30-60 minutes), this compound or vehicle is administered orally.

-

Catalepsy is measured at various time points post-ST 1535 administration (e.g., 30, 60, 90, 120 minutes, and up to 7 hours).

-

The bar test is commonly used for catalepsy assessment. The mouse's forepaws are placed on a horizontal bar (e.g., 0.5 cm in diameter, 4 cm high).

-

The latency to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 180 seconds).

L-DOPA Potentiation in 6-OHDA-Lesioned Rats

Objective: To evaluate the ability of this compound to enhance the motor effects of a sub-threshold dose of L-DOPA in a unilateral model of Parkinson's disease.

Animals: Male rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle.

Procedure:

-

Rats are screened for successful lesions by assessing rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

On the test day, animals are administered this compound (e.g., 20 mg/kg, i.p.) or vehicle.

-

After a specified pretreatment time, a threshold dose of L-DOPA (e.g., 3 mg/kg, i.p.) combined with a peripheral decarboxylase inhibitor (e.g., benserazide) is administered.

-

Immediately after L-DOPA administration, the number of full contralateral (away from the lesioned side) rotations is recorded over a defined period (e.g., 2 hours).

Spontaneous Locomotor Activity in Mice

Objective: To determine the effect of this compound on spontaneous movement.

Animals: Male mice.

Procedure:

-

Mice are individually placed in activity monitoring chambers (e.g., automated photo-beam activity cages).

-

Following an acclimatization period, this compound or vehicle is administered orally.

-

Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for several hours.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing the A2A adenosine receptor, which is highly expressed in the striatum and co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. In Parkinson's disease, the loss of dopamine leads to an overactivity of this indirect pathway, contributing to motor deficits. By blocking the A2A receptor, this compound reduces the inhibitory effect of adenosine on D2 receptor signaling, thereby restoring a more balanced activity in the basal ganglia motor circuit.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential anti-parkinsonian drug like this compound in a preclinical setting.

Pharmacokinetics and Toxicology

While the pharmacodynamic effects of this compound have been characterized as long-lasting, detailed public information on its pharmacokinetic profile (including Cmax, Tmax, half-life, bioavailability, and metabolism) and comprehensive toxicology studies in animal models is limited in the currently available scientific literature. Further studies are required to fully delineate these aspects of the compound's preclinical profile.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for Parkinson's disease. Its mechanism of action as a preferential A2A adenosine receptor antagonist translates to significant efficacy in reversing motor deficits and potentiating the effects of L-DOPA in multiple rodent models of the disease. Furthermore, studies suggest that this compound may also possess neuroprotective and anti-inflammatory properties. While the existing data are promising, a more complete understanding of its pharmacokinetic and safety profile will be crucial for its continued development.

References

- 1. This compound: a preferential A2A adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective and anti-inflammatory effects of the adenosine A(2A) receptor antagonist ST1535 in a MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the antiparkinsonian effects of the new adenosine A2A receptor antagonist ST1535: acute and subchronic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ST 1535 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST 1535 is a potent and selective preferential antagonist of the Adenosine (B11128) A2A receptor (A2AR). In preclinical studies, it has demonstrated significant potential in models of neurological disorders, particularly Parkinson's disease. This compound has been shown to produce long-lasting pharmacodynamic effects in mice, including the antagonism of catalepsy and the induction of hypermotility, suggesting its utility in investigating the role of A2AR in motor control and neurodegeneration.[1] This document provides detailed protocols for the in vivo administration of this compound to mice, summarizes key quantitative data from preclinical studies, and illustrates the relevant signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mice

| Dosage (mg/kg, oral) | Mouse Model | Observed Effect | Duration of Effect | Reference |

| 1.25 - 2.5 | Haloperidol-induced catalepsy | Potentiation of L-dopa effects | Not specified | [1] |

| 5 - 10 | CGS 21680-induced catalepsy | Antagonism of catalepsy | Not specified | [1] |

| 5 - 20 | Normal | Induction of hypermotility | Up to 7 hours | [1] |

| 5 - 20 | Haloperidol-induced catalepsy | Antagonism of catalepsy | Up to 7 hours | [1] |

Experimental Protocols

Materials

-

This compound (powder)

-

Vehicle solution (see below for preparation)

-

Male mice (e.g., C57BL/6)

-

Oral gavage needles (20-22 gauge, with a ball tip)

-

Syringes (1 ml)

-

Analytical balance

-

Vortex mixer

-

Standard animal housing and handling equipment

Vehicle Preparation

While the specific vehicle used in the primary study on this compound is not detailed, a common and effective vehicle for oral administration of hydrophobic compounds in mice can be formulated as follows. It is recommended to perform a small pilot study to ensure the solubility and stability of this compound in the chosen vehicle.

Recommended Vehicle: 10% DMSO, 40% PEG 300, 5% Tween 80 in saline.

Preparation:

-

In a sterile tube, add the required volume of Dimethyl sulfoxide (B87167) (DMSO).

-

Add the this compound powder to the DMSO and vortex until fully dissolved.

-

Add Polyethylene glycol 300 (PEG 300) and vortex thoroughly.

-

Add Tween 80 and vortex until the solution is homogeneous.

-

Add sterile saline to the final volume and vortex extensively to ensure a uniform suspension.

This compound Solution Preparation

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. Prepare a slight excess to account for any loss during administration.

-

Follow the vehicle preparation steps above to dissolve the calculated amount of this compound. For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml administration volume), dissolve 1 mg of this compound in 1 ml of the vehicle.

In Vivo Administration Protocol: Oral Gavage

-

Animal Handling: Acclimatize the mice to the experimental conditions for at least one week prior to the study. Handle the mice gently to minimize stress.

-

Dosage Calculation: Calculate the volume of the this compound solution to be administered to each mouse based on its body weight. A typical administration volume is 10 ml/kg.

-

Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the this compound solution into a 1 ml syringe fitted with an oral gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

-

Slowly dispense the solution.

-

Withdraw the gavage needle and return the mouse to its cage.

-

-

Monitoring: Observe the mice for any signs of distress or adverse effects immediately after administration and at regular intervals as required by the experimental design.

-

Control Group: A control group receiving the vehicle only should be included in all experiments.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound acts as an antagonist at the adenosine A2A receptor, which is highly expressed in the basal ganglia, a key brain region for motor control. In conditions like Parkinson's disease, there is a depletion of dopamine. Adenosine, acting on A2A receptors, has an opposing effect to dopamine. By blocking the A2A receptor, this compound can help to restore the balance in neuronal signaling, thereby alleviating motor symptoms.

Caption: this compound blocks the Adenosine A2A receptor signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

References

Application Notes and Protocols for ST 1535 in the 6-OHDA Rat Model of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ST 1535, a preferential adenosine (B11128) A2A receptor antagonist, in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease (PD). The information compiled from peer-reviewed studies is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

This compound has demonstrated significant efficacy in preclinical models of PD, primarily by potentiating the effects of L-DOPA and exhibiting neuroprotective and anti-inflammatory properties. These notes offer detailed protocols for key experiments and present quantitative data in a structured format to facilitate experimental design and data comparison.

Mechanism of Action